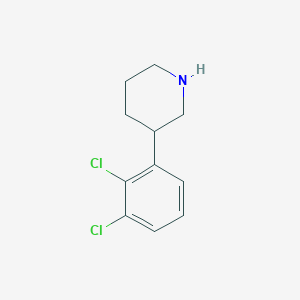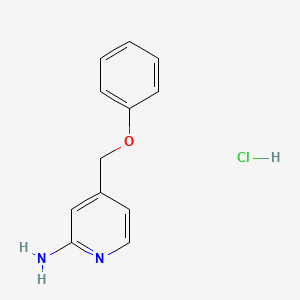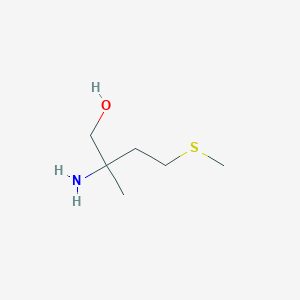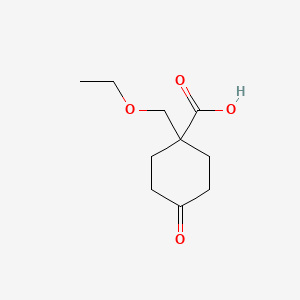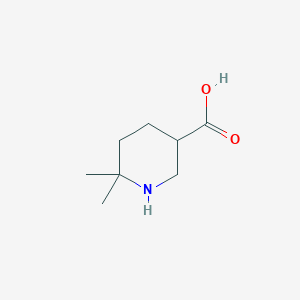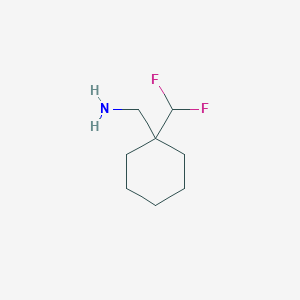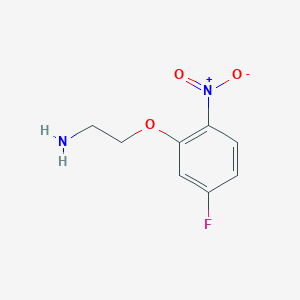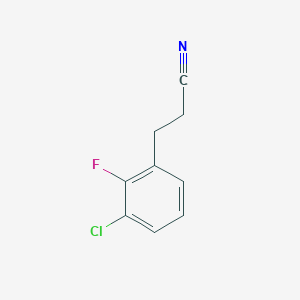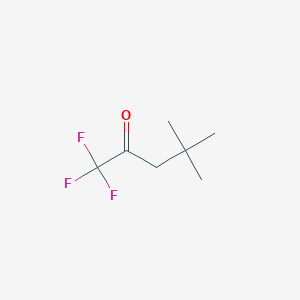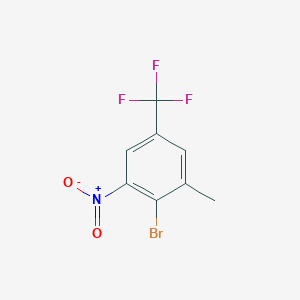
2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF3NO2 It is a derivative of benzene, characterized by the presence of bromine, methyl, nitro, and trifluoromethyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene typically involves multiple steps:
Bromination: The bromine atom is introduced via bromination, often using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
Trifluoromethylation: The trifluoromethyl group (-CF3) can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Methylation: The methyl group (-CH3) is typically introduced through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
Amines: Reduction of the nitro group yields amines.
Carboxylic Acids: Oxidation of the methyl group yields carboxylic acids.
Substituted Benzene Derivatives: Nucleophilic substitution yields various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile through a mechanism involving the formation of a negatively charged intermediate.
Reduction: The nitro group is reduced to an amine through a series of electron transfer steps facilitated by a catalyst.
Oxidation: The methyl group is oxidized to a carboxylic acid through the formation of intermediate oxidation states.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-methyl-4-nitrobenzene: Similar structure but with the nitro group in a different position.
2-Bromo-1-methyl-3-nitrobenzene: Lacks the trifluoromethyl group.
2-Bromo-1-methyl-5-(trifluoromethyl)benzene: Lacks the nitro group.
Uniqueness
2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene is unique due to the combination of bromine, nitro, methyl, and trifluoromethyl groups on the benzene ring. This unique combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H5BrF3NO2 |
|---|---|
Poids moléculaire |
284.03 g/mol |
Nom IUPAC |
2-bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF3NO2/c1-4-2-5(8(10,11)12)3-6(7(4)9)13(14)15/h2-3H,1H3 |
Clé InChI |
FQBMQRNRORGIHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





